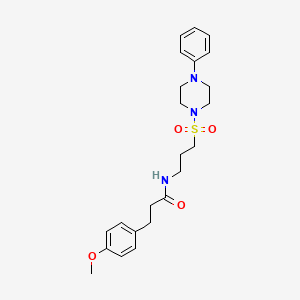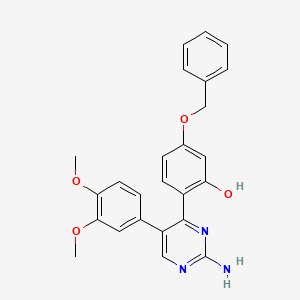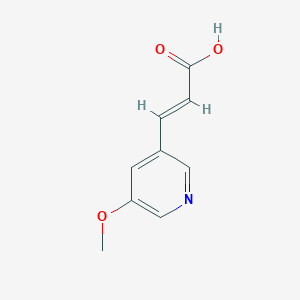
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridine derivatives and has been found to possess several biological and physiological effects. In
作用機序
The exact mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid is not fully understood. However, studies have suggested that 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid may exert its biological effects by modulating various signaling pathways in the body. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It has also been reported to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been found to possess several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has also been found to reduce inflammation and oxidative stress in the body. In addition, 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been reported to improve cognitive function and memory in animal models.
実験室実験の利点と制限
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has also been found to have low toxicity and is well-tolerated in animal models. However, 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has some limitations for lab experiments. It has poor bioavailability and can be rapidly metabolized in the body, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for research on 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid. One area of research could focus on improving the bioavailability of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid to enhance its therapeutic efficacy. Another area of research could investigate the potential use of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid in the treatment of neurodegenerative disorders. Additionally, further studies could explore the mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid and its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, or 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases. While 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has some limitations for lab experiments, there are several future directions for research that could enhance our understanding of this compound and its potential therapeutic applications.
合成法
The synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid involves the reaction of 3-acetyl-5-methoxypyridine with malonic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then subjected to a decarboxylation reaction, which yields 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid. This synthesis method has been reported to have a high yield and purity of the final product.
科学的研究の応用
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(5-methoxypyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXLMJSPKJQXBE-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

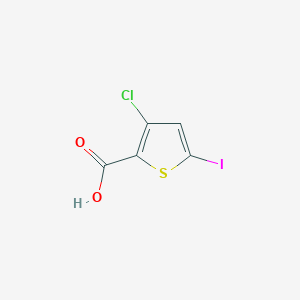
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)
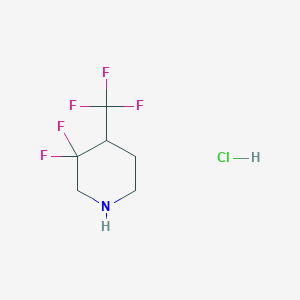
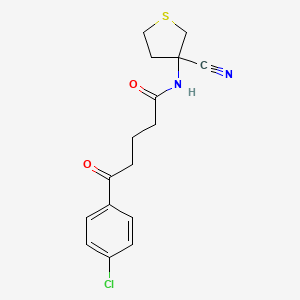

![5-(4-fluorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2394970.png)

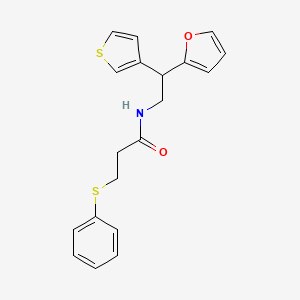
![4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)
